Ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene family. This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a bromine atom attached to the benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of benzothiophene, followed by acetylation and esterification reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, acetic anhydride for acetylation, and ethanol in the presence of a strong acid catalyst for esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiophenes with various functional groups.
Scientific Research Applications
Ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: Known for its potential anti-inflammatory and antidyslipidemic properties.
N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: A natural product with unique structural features.
Uniqueness
Ethyl 2-(acetylamino)-6-bromo-1-benzothiophene-3-carboxylate is unique due to the presence of both an acetylamino group and a bromine atom on the benzothiophene core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H12BrNO3S |
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Molecular Weight |
342.21 g/mol |
IUPAC Name |
ethyl 2-acetamido-6-bromo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO3S/c1-3-18-13(17)11-9-5-4-8(14)6-10(9)19-12(11)15-7(2)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
GPJNTBYKMFSIRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2)Br)NC(=O)C |
Origin of Product |
United States |
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